Cas no 339062-76-9 (3-(Methylamino)benzaldehyde)
3-(Methylamino)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde,3-(methylamino)-
- 3-Methylaminobenzaldehyde
- 3-(methylamino)benzaldehyde
- SCHEMBL95532
- Z1203829743
- DTXSID00395180
- EN300-6460190
- AKOS006376115
- 339062-76-9
- CS-0253510
- MFCD04004100
- 3-(Methylamino)benzaldehyde
-
- Inchi: 1S/C8H9NO/c1-9-8-4-2-3-7(5-8)6-10/h2-6,9H,1H3
- InChI Key: NNZUWTNLXGNSHE-UHFFFAOYSA-N
- SMILES: O=CC1=CC=CC(=C1)NC
Computed Properties
- Exact Mass: 135.06847
- Monoisotopic Mass: 135.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.1
3-(Methylamino)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M878065-10mg |
3-(Methylamino)benzaldehyde |
339062-76-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M878065-50mg |
3-(Methylamino)benzaldehyde |
339062-76-9 | 50mg |
$ 135.00 | 2022-06-03 | ||
| TRC | M878065-100mg |
3-(Methylamino)benzaldehyde |
339062-76-9 | 100mg |
$ 210.00 | 2022-06-03 | ||
| Enamine | EN300-6460190-0.05g |
3-(methylamino)benzaldehyde |
339062-76-9 | 95.0% | 0.05g |
$23.0 | 2025-03-15 | |
| Enamine | EN300-6460190-0.1g |
3-(methylamino)benzaldehyde |
339062-76-9 | 95.0% | 0.1g |
$32.0 | 2025-03-15 | |
| Enamine | EN300-6460190-0.25g |
3-(methylamino)benzaldehyde |
339062-76-9 | 95.0% | 0.25g |
$42.0 | 2025-03-15 | |
| Enamine | EN300-6460190-0.5g |
3-(methylamino)benzaldehyde |
339062-76-9 | 95.0% | 0.5g |
$74.0 | 2025-03-15 | |
| Enamine | EN300-6460190-1.0g |
3-(methylamino)benzaldehyde |
339062-76-9 | 95.0% | 1.0g |
$98.0 | 2025-03-15 | |
| Enamine | EN300-6460190-2.5g |
3-(methylamino)benzaldehyde |
339062-76-9 | 95.0% | 2.5g |
$198.0 | 2025-03-15 | |
| Enamine | EN300-6460190-5.0g |
3-(methylamino)benzaldehyde |
339062-76-9 | 95.0% | 5.0g |
$326.0 | 2025-03-15 |
3-(Methylamino)benzaldehyde Suppliers
3-(Methylamino)benzaldehyde Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 3-(Methylamino)benzaldehyde
Research Brief on 3-(Methylamino)benzaldehyde (CAS: 339062-76-9): Recent Advances and Applications in Chemical Biology and Medicine
3-(Methylamino)benzaldehyde (CAS: 339062-76-9) is a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals. Recent studies have highlighted its significance in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders, cancer, and infectious diseases. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, synthetic applications, and biological activities.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the role of 3-(Methylamino)benzaldehyde as a precursor in the synthesis of dopamine receptor modulators. The study demonstrated that derivatives of this compound exhibit high affinity for D2-like receptors, suggesting potential applications in treating Parkinson's disease and schizophrenia. The synthetic route involving 339062-76-9 was optimized to achieve a 92% yield, underscoring its practicality for large-scale production.
Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where 3-(Methylamino)benzaldehyde was utilized to develop a new class of antimicrobial agents. The study revealed that Schiff base derivatives of this compound displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Molecular docking studies indicated that these derivatives interfere with microbial cell wall synthesis, providing a mechanistic basis for their efficacy.
Recent work in chemical biology has also leveraged 339062-76-9 for the design of fluorescent probes. A 2024 publication in ACS Chemical Biology described a probe based on 3-(Methylamino)benzaldehyde that selectively binds to amyloid-beta aggregates, enabling real-time imaging of Alzheimer's disease pathology in vitro. This innovation opens new avenues for early diagnosis and therapeutic monitoring of neurodegenerative diseases.
In summary, 3-(Methylamino)benzaldehyde (CAS: 339062-76-9) continues to be a versatile scaffold in drug discovery and chemical biology. Its applications span from CNS therapeutics to antimicrobial agents and diagnostic tools, reflecting its broad utility. Future research should focus on optimizing its derivatives for clinical translation and exploring novel biological targets.
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